B1578843 [Leu35]-beta-Amyloid (1-42)

[Leu35]-beta-Amyloid (1-42)

カタログ番号: B1578843
分子量: 4496.1
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

[Leu35]-beta-Amyloid (1-42) is a useful research compound. Molecular weight is 4496.1. The purity is usually 95%.
BenchChem offers high-quality [Leu35]-beta-Amyloid (1-42) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [Leu35]-beta-Amyloid (1-42) including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Diagnostic Applications

Cerebrospinal Fluid (CSF) Analysis
[Leu35]-beta-Amyloid (1-42) serves as a significant biomarker for diagnosing Alzheimer's disease. Studies have shown that levels of beta-amyloid (1-42) in CSF are markedly decreased in patients with AD compared to healthy individuals. For instance, a study reported mean levels of CSF-beta-amyloid(1-42) at 709 pg/mL for AD patients versus 1678 pg/mL for controls, indicating a high sensitivity for AD diagnosis . The intra-individual biological variation of CSF-beta-amyloid(1-42) levels is low, making it a reliable marker for early diagnosis .

Beta-Amyloid Ratio
The ratio of beta-amyloid (1-42) to (1-40) in CSF has been shown to enhance diagnostic accuracy for Alzheimer's disease. A normal ratio (>0.073) correlates with negative amyloid PET scan results, suggesting a reduced likelihood of cognitive impairment due to AD . This ratio can help differentiate between AD and other forms of dementia, thus aiding in more accurate clinical assessments.

Research on Amyloid Plaque Formation

Mechanistic Studies
Research has elucidated the structural characteristics of [Leu35]-beta-Amyloid (1-42), revealing that it tends to aggregate into amyloid plaques—a hallmark of Alzheimer's disease. The N-terminal residues are largely unstructured, while the C-terminal residues form a beta-strand-turn-beta-strand structure, facilitating aggregation into fibrils . Understanding these mechanisms is crucial for developing strategies to inhibit plaque formation.

In Vivo Studies
Animal models have been utilized to study the effects of [Leu35]-beta-Amyloid (1-42) on neurodegeneration. These studies often involve injecting modified peptides into rodent brains to observe subsequent behavioral changes and neurodegenerative processes. Such models help in understanding how modifications at specific sites influence the aggregation propensity and toxicity of beta-amyloid peptides .

Therapeutic Implications

Immunotherapy Approaches
There is growing interest in using [Leu35]-beta-Amyloid (1-42) as a target for immunotherapy. Anti-beta-amyloid antibodies have been developed to promote the clearance of amyloid plaques from the brain. Clinical trials are underway to assess the efficacy of these therapies in slowing the progression of Alzheimer’s disease .

Potential Drug Development
The unique properties of [Leu35]-beta-Amyloid (1-42) make it a candidate for developing small molecules that can inhibit its aggregation or promote its clearance from neural tissues. Research continues to explore various compounds that can interact with this peptide to prevent or reverse amyloid-related pathology .

Case Studies and Research Findings

StudyFindings
Cerebrospinal Fluid AnalysisSignificant reduction in CSF-beta-amyloid(1-42) levels in AD patients compared to controls; strong correlation with disease severity .
Mechanistic InsightsStructural studies indicate that modifications at specific residues affect aggregation behavior; [Leu35] enhances fibril formation .
Immunotherapy TrialsOngoing trials assessing monoclonal antibodies targeting beta-amyloid; preliminary results show promise in reducing plaque load .

特性

分子量

4496.1

配列

DAEFRHDSGYEVHHQKLVFFAEDVGSNKGAIIGLLVGGVVIA

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。